1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
Description
This compound features a piperazine core substituted with a furan-2-carbonyl group at the 4-position and an ethanone linker connecting to a 2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl moiety. The benzodiazolyl (benzimidazole) and pyrazine groups are pharmacologically significant, often associated with anticancer, antiviral, and kinase inhibitory activities . The furanoyl-piperazine segment is structurally analogous to bioactive compounds targeting neurological and metabolic pathways .
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-pyrazin-2-ylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-20(26-9-11-27(12-10-26)22(30)19-6-3-13-31-19)15-28-18-5-2-1-4-16(18)25-21(28)17-14-23-7-8-24-17/h1-8,13-14H,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRMDDMANZIYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.30 g/mol. The structure includes a piperazine ring, a furan moiety, and a benzodiazole derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
| Canonical SMILES | C1CN(CCN1C2=CN=C(C=C2)C=O)C(=O)C3=CC=CO3 |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the furan and piperazine rings may contribute to this activity by interacting with bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Properties
Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been documented, suggesting a potential mechanism involving the modulation of apoptotic pathways.
Anthelmintic Activity
A recent study explored the anthelmintic potential of compounds similar to this one using Caenorhabditis elegans as a model organism. The findings revealed that certain derivatives exhibited significant paralysis and mortality rates in nematodes, indicating potential for treating parasitic infections .
The biological activity of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one likely involves multiple mechanisms:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell growth.
Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis or inhibit cell division.
Membrane Disruption: The structural components might facilitate the disruption of microbial membranes, leading to cell lysis.
Study on Antimicrobial Properties
A study conducted on a series of piperazine derivatives demonstrated that compounds featuring furan rings exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the piperazine moiety could optimize activity .
Anticancer Research
In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) showed that the compound could significantly reduce cell viability at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[2-(pyrazin-2-yl)-1H-1,3-benzodiazol-1-yl]ethan-1-one exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives, which share structural similarities with this compound, demonstrate potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infectious diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Chemical Health Risks detailed the synthesis and characterization of a related compound, highlighting its anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound was tested against several cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity .
Case Study: Antimicrobial Efficacy
Another study focused on synthesizing derivatives based on furan and piperazine structures demonstrated that these compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The research emphasized the importance of structural modifications for enhancing bioactivity .
Comparison with Similar Compounds
Key Structural Differences and Implications
- Furan vs. Aryl Groups : The furan-2-carbonyl group in the target compound may enhance metabolic stability compared to bulkier aryl substituents (e.g., diphenylacetyl in ), but could reduce binding affinity to hydrophobic pockets .
- Benzodiazolyl-Pyrazine vs.
- Linker Flexibility: The ethanone linker in the target compound provides rigidity compared to methanesulphonyl or ethyl linkers in , which may influence target selectivity.
Anticancer Activity
- The pyrazinyl-benzodiazolyl group in the target compound shares structural motifs with PARP-1 inhibitors (e.g., olaparib analogues) and kinase inhibitors like imatinib . In contrast, compounds with dihydropyridine (e.g., ) or diphenylacetyl groups (e.g., ) are associated with tubulin or topoisomerase inhibition .
- Synthetic Routes: The target compound likely requires multi-step coupling of furanoyl-piperazine and benzodiazolyl intermediates, similar to methods described for benzothiazole derivatives (e.g., SNAr or Ullmann coupling) .
Neuroactive Potential
- Piperazine derivatives with 4-fluorobenzyl or chlorophenyl groups (e.g., ) exhibit serotonin/dopamine receptor modulation. The target compound’s furanoyl group may reduce CNS penetration compared to these analogues due to increased polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
